2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine
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Overview
Description
2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine is an organic compound with the molecular formula C12H16F3NS It is characterized by the presence of a trifluoromethyl group attached to a benzyl sulfanyl moiety, which is further connected to a propanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 2-methyl-2-propanethiol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with ammonia or an amine to form the final product. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: N-alkylated or N-acylated products.
Scientific Research Applications
2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-propanamine
- 2-Methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine
- 2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-butanamine
Uniqueness
2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the trifluoromethyl group with the sulfanyl and amine functionalities provides a versatile scaffold for further chemical modifications and applications .
Properties
IUPAC Name |
2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NS/c1-11(2,8-16)17-7-9-4-3-5-10(6-9)12(13,14)15/h3-6H,7-8,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVIAUFTHQFQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)SCC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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